molecular formula C6H6FNO B8053056 3-Fluoro-1-methylpyridin-2(1H)-one

3-Fluoro-1-methylpyridin-2(1H)-one

Cat. No.: B8053056
M. Wt: 127.12 g/mol
InChI Key: DLYFJXPEKKLNBK-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylpyridin-2(1H)-one is a fluorinated heterocyclic organic compound. It is characterized by the presence of a fluorine atom and a methyl group attached to a pyridin-2-one ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methylpyridin-2(1H)-one typically involves the following steps:

  • Halogenation: The starting material, pyridin-2-one, undergoes halogenation to introduce the fluorine atom at the 3-position.

  • Methylation: The fluorinated pyridin-2-one is then methylated at the 1-position to yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Substituted pyridin-2-one derivatives.

Scientific Research Applications

3-Fluoro-1-methylpyridin-2(1H)-one has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Fluoro-1-methylpyridin-2(1H)-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylpyridin-2(1H)-one: Similar structure but with the fluorine and methyl groups in different positions.

  • 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: 3-Fluoro-1-methylpyridin-2(1H)-one is unique due to its specific arrangement of fluorine and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-fluoro-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYFJXPEKKLNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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